molecular formula C13H20Cl2N2O B2870223 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride CAS No. 1027643-27-1

2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride

Cat. No.: B2870223
CAS No.: 1027643-27-1
M. Wt: 291.22
InChI Key: NAWIFQYVUQWTHF-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves multiple steps. One common method includes the reaction of 4-aminophenylacetamide with ethyl isopropylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride is widely used in scientific research for various applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[ethyl(propan-2-yl)amino]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(10(2)3)12-7-5-11(6-8-12)15-13(17)9-14;/h5-8,10H,4,9H2,1-3H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWIFQYVUQWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)NC(=O)CCl)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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